2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide -

2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Catalog Number: EVT-5327678
CAS Number:
Molecular Formula: C22H19F3N4O3
Molecular Weight: 444.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{[2-(2-Methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide

  • Compound Description: This compound is a peptidomimetic identified as a potential inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus. This enzyme is involved in pyrimidine synthesis and represents a potential therapeutic target for infections caused by this bacterium. []
  • Relevance: While not directly structurally similar to 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide, this peptidomimetic is included due to its potential as a therapeutic agent against bacterial infections, a field of research that often explores structurally diverse compounds. Both compounds highlight the importance of structure-based drug discovery for targeting specific enzymes or receptors.

3-(2-Methylpropyl)-1-{3-[5-(5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea

  • Compound Description: This compound is another peptidomimetic identified as a potential inhibitor of dCTP deaminase in Campylobacter concisus. It represents a distinct chemical structure from the previously mentioned peptidomimetic, further demonstrating the exploration of diverse structures in the search for new antibacterial agents. []
  • Relevance: Similar to the first related compound, this peptidomimetic is not structurally analogous to 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide but shares the common goal of targeting bacterial enzymes for therapeutic purposes.

N-(3-Methoxypropyl)-1-[6-(4-methylphenyl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxamide

  • Compound Description: This compound is the third peptidomimetic identified in the study targeting dCTP deaminase in Campylobacter concisus. Its distinct structure reinforces the diversity of chemical structures being explored for their potential to inhibit this bacterial enzyme. []
  • Relevance: Despite lacking direct structural similarities to 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide, this compound belongs to the same category of peptidomimetics being investigated for their ability to inhibit bacterial enzymes, highlighting the broader context of drug discovery efforts targeting bacterial infections.

(S)-5-Chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

  • Compound Description: VUF11211 is a high-affinity antagonist of the chemokine receptor CXCR3. It exhibits a rigid elongated structure containing two basic groups and acts as a noncompetitive antagonist with inverse agonist properties at human CXCR3. [, ]
  • Relevance: While not structurally similar to 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide, VUF11211 shares a common research focus on the modulation of receptors involved in inflammatory processes. Both compounds demonstrate the importance of understanding receptor-ligand interactions for developing therapeutic agents. , ]

(R)-N-(1-(3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

  • Compound Description: NBI-74330 is another high-affinity antagonist of CXCR3. It lacks any basic groups and also acts as a noncompetitive antagonist with inverse agonist properties at human CXCR3. [, ]
  • Relevance: Similar to VUF11211, NBI-74330 is not structurally related to 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide but highlights the development of small-molecule antagonists targeting CXCR3 for inflammatory diseases. , ]

(R)-2-(4-Trifluoromethyl)-N-[2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl]acetamide (L-768,673)

  • Compound Description: L-768,673 is a selective inhibitor of the slowly activating delayed rectifier potassium current, involved in cardiac repolarization. []
  • Relevance: Though structurally distinct from 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide, this compound exemplifies the research focus on modulating ion channels for therapeutic purposes, particularly in cardiovascular conditions. Both compounds showcase the use of small molecules to interact with specific biological targets. ]

1-[2-(6-Methyl-2-pyridyl)ethyl]-4-methylsulfonylaminobenzoylpiperidine (E-4031)

  • Compound Description: E-4031 is a selective inhibitor of the rapidly activating delayed rectifier potassium current, another key player in cardiac repolarization. []
  • Relevance: This compound, while structurally different from 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide, falls under the same research theme of targeting ion channels for therapeutic benefit. Both compounds demonstrate the potential of small molecules to regulate crucial physiological processes. ]

(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide (OR-1896)

  • Compound Description: OR-1896 is a biologically active metabolite of the calcium sensitizer levosimendan. It exhibits similar hemodynamic and pharmacological properties to levosimendan, including positive inotropic effects and vasodilatory properties. []
  • Relevance: While not sharing a direct structural resemblance to 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide, OR-1896 is included because both compounds are involved in the research of cardiovascular therapies. Specifically, both compounds highlight the pursuit of agents that can modulate cardiac contractility and vascular tone. ]

(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (OR-1855)

  • Relevance: OR-1855, although not structurally analogous to 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide, further exemplifies the exploration of metabolites in drug development. Understanding the metabolic pathways and activities of compounds is essential in pharmaceutical research. ]

N-[(5-Hydroxy-6-(1-methylethyl)-3-oxo-2-{[2-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-4-pyridazinyl)carbonyl]glycine

  • Compound Description: This compound is an N-substituted glycine derivative that acts as a potent inhibitor of HIF hydroxylases. []
  • Relevance: This compound exhibits structural similarities to 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide, sharing a core pyridazinone ring system and a 2-(trifluoromethyl)phenyl substituent. These structural similarities suggest a potential overlap in their biological activities and highlight the importance of specific molecular features for targeting HIF hydroxylases. ]

N-{[2-[(4-Bromo-2-fluorophenyl)methyl]-5-hydroxy-6-(1-methylethyl)-3-oxo-2,3-dihydro-4-pyridazinyl]carbonyl}glycine

  • Compound Description: This compound represents another N-substituted glycine derivative, also identified as an inhibitor of HIF hydroxylases. []
  • Relevance: This compound exhibits notable structural similarity to 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide, particularly in the pyridazinone core and the presence of a substituted benzyl group at position 2 of the pyridazinone ring. The shared structural features suggest potential similarities in their interactions with HIF hydroxylases. ]

N-{[2-[(3,4'-Difluoro-4-biphenylyl)methyl]-5-hydroxy-6-(1-methylethyl)-3-oxo-2,3-dihydro-4-pyridazinyl]carbonyl}glycine

  • Compound Description: This is yet another N-substituted glycine derivative found to be an inhibitor of HIF hydroxylases. []
  • Relevance: This compound shares structural features with 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide, specifically the presence of a pyridazinone ring and a substituted benzyl group at position 2. The common structural elements suggest potential overlapping binding modes to HIF hydroxylases. ]

N-{[2-{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}-5-hydroxy-6-(1-methylethyl)-3-oxo-2,3-dihydro-4-pyridazinyl]carbonyl}glycine

  • Compound Description: This compound is another member of the N-substituted glycine derivative family, identified as a potent HIF hydroxylase inhibitor. []
  • Relevance: Like the other related compounds in this category, this molecule shares structural similarities with 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide, especially the pyridazinone core and the presence of a 2-fluoro-4-(trifluoromethyl)phenyl substituent at position 2. These shared structural features suggest a potential common mechanism of action in inhibiting HIF hydroxylases. ]

Properties

Product Name

2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-[3-(3-acetamido-4-methylphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C22H19F3N4O3

Molecular Weight

444.4 g/mol

InChI

InChI=1S/C22H19F3N4O3/c1-13-7-8-15(11-19(13)26-14(2)30)17-9-10-21(32)29(28-17)12-20(31)27-18-6-4-3-5-16(18)22(23,24)25/h3-11H,12H2,1-2H3,(H,26,30)(H,27,31)

InChI Key

SPUHWAGJLOUQHB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F)NC(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.